molecular formula C16H15NO4 B126756 Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate CAS No. 157199-30-9

Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate

Cat. No. B126756
M. Wt: 285.29 g/mol
InChI Key: IOKWTWPEEJJYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a synthetic derivative of the naturally occurring compound indole, which is found in many plants and animals. In

Scientific Research Applications

Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate has been used in various scientific research applications, including as a fluorescent probe for detecting DNA damage, as a potential anti-cancer agent, and as a tool for studying the structure and function of proteins. Its unique chemical structure and properties make it a valuable tool in many different areas of research.

Mechanism Of Action

The mechanism of action of Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate is not fully understood, but it is believed to involve interactions with proteins and nucleic acids. It has been shown to bind to DNA and cause structural changes, which can lead to DNA damage and cell death. It may also interact with proteins involved in cell signaling and regulation, leading to changes in cellular processes.

Biochemical And Physiological Effects

Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It can induce DNA damage and cell death in cancer cells, making it a potential anti-cancer agent. It can also be used as a fluorescent probe to detect DNA damage in cells. Additionally, it has been shown to bind to proteins and alter their function, which can be useful for studying protein structure and function.

Advantages And Limitations For Lab Experiments

One of the main advantages of Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate is its versatility in scientific research applications. Its unique chemical structure and properties make it a valuable tool in many different areas of research. However, there are some limitations to its use in lab experiments. For example, it can be difficult to synthesize and purify, and it may have limited solubility in certain solvents. Additionally, its potential toxicity and effects on cells and tissues must be carefully considered when using it in experiments.

Future Directions

There are many potential future directions for research involving Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate. One area of interest is its potential as an anti-cancer agent, and further studies are needed to determine its efficacy and safety in this application. Additionally, it may be useful in studying the structure and function of proteins, and further research is needed to explore its potential in this area. Other potential future directions include investigating its interactions with other molecules and exploring its potential as a diagnostic tool for detecting DNA damage in cells.
In conclusion, Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate is a valuable tool in scientific research due to its unique chemical structure and properties. Its versatility and potential applications make it an important area of study for researchers in many different fields. Further research is needed to fully understand its mechanism of action and potential applications, but it holds promise as a tool for studying protein structure and function, as well as a potential anti-cancer agent.

Synthesis Methods

Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate can be synthesized through a multi-step process that involves the reaction of indole with various reagents. One common method involves the reaction of indole with benzyl bromide in the presence of a base, followed by oxidation and esterification reactions. Other methods involve the use of different reagents and catalysts to achieve the desired product.

properties

CAS RN

157199-30-9

Product Name

Benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

benzyl 5,6-dihydroxy-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C16H15NO4/c18-14-8-12-6-7-17(13(12)9-15(14)19)16(20)21-10-11-4-2-1-3-5-11/h1-5,8-9,18-19H,6-7,10H2

InChI Key

IOKWTWPEEJJYFC-UHFFFAOYSA-N

SMILES

C1CN(C2=CC(=C(C=C21)O)O)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CN(C2=CC(=C(C=C21)O)O)C(=O)OCC3=CC=CC=C3

synonyms

1H-INDOLE-1-CARBOXYLIC ACID,2,3-DIHYDRO-5,6-DIHYDROXY-,PHENYLMETHYL ESTER

Origin of Product

United States

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